molecular formula C27H29F3O6S B13399209 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate

6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate

Cat. No.: B13399209
M. Wt: 538.6 g/mol
InChI Key: XTULMSXFIHGYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic glucocorticoid derivative is structurally characterized by a modified androstane backbone with fluorinated substitutions at positions 6 and 9, a 16α-methyl group, and a 17α-furan-2-carboxylate ester linked via a fluoromethylsulfanyl carbonyl moiety. Its molecular formula is C₂₇H₂₉F₃O₆S (MW: 538.6), and it is primarily utilized in combination therapies for chronic respiratory conditions like chronic obstructive pulmonary disease (COPD) due to its potent anti-inflammatory and bronchoprotective effects . The compound’s design leverages fluorine substitutions and ester modifications to enhance glucocorticoid receptor (GR) binding affinity, metabolic stability, and pulmonary retention .

Properties

IUPAC Name

[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTULMSXFIHGYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870347
Record name 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocarbamate Alkylation

This method involves reacting 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-diene-17β-carboxylic acid (Compound 2) with dimethylthiocarbamoyl chloride to form a thiocarbamate intermediate (Compound 3). Subsequent hydrolysis with alkali metal carbonate (e.g., K₂CO₃) in methanol yields the free thiol acid (Compound 4), which is alkylated with bromofluoromethane to introduce the fluoromethylsulfanyl group.

Reaction Conditions :

  • Step 1 : THF, 0–5°C, 2–4 hours (yield: 85–90%).
  • Step 2 : Methanol/K₂CO₃, 25°C, 1 hour (yield: 92%).
  • Step 3 : Bromofluoromethane in acetone, 20°C, 5 hours (yield: 78%).

Direct Sulfurylation

An alternative route uses sulfur chloride (S₂Cl₂) to directly introduce the thiocarbonyl group. Starting from 6α,9α-difluoro-17α-(furan-2-carbonyloxy)-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid (Intermediate 3), treatment with S₂Cl₂ in dichloromethane and N-methylmorpholine at -20°C generates the sulfanyl intermediate, which is purified via silica gel chromatography.

Key Data :

Optimization Strategies

Solvent and Catalyst Systems

Parameter Method 1 (Thiocarbamate) Method 2 (Sulfurylation)
Solvent THF/Methanol Dichloromethane
Catalyst K₂CO₃ N-Methylmorpholine
Reaction Time 8–10 hours 20–30 minutes
Yield 78% 77%
Byproducts Dimer impurities (<0.1%) Sulfur oxides

Method 2 offers faster reaction times but requires strict temperature control (-20°C) to minimize sulfoxide byproducts.

Purification and Impurity Control

  • Chromatography : Silica gel columns with eluents like dichloromethane:methanol (9:1) achieve >98% purity.
  • Crystallization : Recrystallization from methyl tert-butyl ether (MTBE) reduces dimer impurities to <0.1%.
  • Oxidative Workup : Post-reaction treatment with hydrogen peroxide oxidizes residual sulfides to sulfones, which are removed via filtration.

Critical Intermediate Characterization

Intermediate 3 is characterized by:

  • ¹H NMR (CDCl₃): δ 7.6 (d, J=2.4 Hz, 1H, furan), 6.5 (dd, J=3.6 Hz, 1H, furan), 5.8 (s, 1H, C1-H).
  • HRMS : m/z 538.6 [M+H]⁺ (theoretical: 538.6).

Challenges and Solutions

  • Dimer Formation : Additives like BHT (butylated hydroxytoluene) suppress radical-mediated dimerization during alkylation.
  • Stereochemical Control : Use of chiral bases (e.g., triethylamine) ensures retention of the 17α-configuration.

Industrial-Scale Adaptations

Patent US7208613B2 describes a scalable process using hydrosulfide reagents (e.g., NaSH) to replace toxic thiocarbamates, achieving 85% yield with <0.5% impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and thioester groups in the compound are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the furan-2-carboxylate ester can yield the corresponding carboxylic acid, while cleavage of the fluoromethyl sulfanyl carbonyl group may generate thiol intermediates.

Table 1: Hydrolysis Conditions and Outcomes

Reaction SiteConditionsProductsSource
Furan-2-carboxylateAlkali metal carbonate + alcohol6,9-Difluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-carboxylic acid
Sulfanyl carbonylAqueous H₂O₂ (oxidative step)Sulfoxide/sulfone derivatives
  • The alkali metal carbonate-alcohol system (e.g., Na₂CO₃ in methanol) facilitates saponification of the ester group .

  • Oxidative hydrolysis using hydrogen peroxide converts sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups, minimizing sulfide byproducts .

Esterification and Transesterification

The compound’s hydroxyl groups (e.g., at C11 and C17) can undergo esterification with acyl chlorides or anhydrides. This is critical for prodrug synthesis or modulating lipophilicity.

Table 2: Esterification Modifications

ReactantConditionsProductApplicationSource
Propionyl chlorideBase (e.g., pyridine), RT17α-propionyloxy derivativeEnhanced anti-inflammatory activity
BromofluoromethaneAlkaline aqueous solutionFluoromethyl thioester analogStability optimization
  • Reaction with bromofluoromethane under alkaline conditions introduces fluoromethyl thioesters, optimizing metabolic stability .

Oxidation Reactions

The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones, which alter electronic properties and receptor binding.

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductImpact on BioactivitySource
H₂O₂ (30% aqueous)RT, 1–4 hoursSulfoxide intermediateReduced cytotoxicity
NaOCl (aqueous)0–5°C, pH 7–8Sulfone derivativeEnhanced metabolic half-life
  • Controlled oxidation minimizes undesired byproducts and retains glucocorticoid receptor affinity .

Fluorination and Defluorination

While the C6 and C9 fluorine atoms are typically stable under physiological conditions, radical defluorination may occur under UV light or strong reducing agents.

Table 4: Fluorine Reactivity

ConditionsReaction TypeOutcomeSource
UV irradiationC–F bond cleavageFormation of diene radicals
LiAlH₄ (excess)ReductionPartial defluorination at C9
  • Fluorination during synthesis (e.g., using Selectfluor®) is irreversible under standard conditions .

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation in aqueous environments:

  • Acidic conditions (pH < 3): Ester hydrolysis dominates, releasing furan-2-carboxylic acid .

  • Basic conditions (pH > 9): Sulfanyl carbonyl cleavage occurs, forming disulfides .

Scientific Research Applications

Fluticasone furoate has a wide range of scientific research applications:

Mechanism of Action

Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and leukotrienes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and pharmacological distinctions between the target compound and key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Therapeutic Application
Target Compound C₂₇H₂₉F₃O₆S 538.6 17α-Furan-2-carboxylate, 6,9-difluoro, 16α-methyl, fluoromethylsulfanyl carbonyl 948569-98-0 COPD (combination therapy)
Fluticasone Propionate C₂₅H₃₁F₃O₅S 500.6 17α-Propionate ester, 6,9-difluoro, 16α-methyl, fluoromethylsulfanyl carbonyl 80474-45-9 Asthma/COPD (inhaled corticosteroid)
Fluticasone 17β-Carboxylic Acid (Related Compound J) C₂₁H₂₆F₂O₅ 396.4 17β-Carboxylic acid, 6,9-difluoro, 16α-methyl 28416-82-2 Metabolite/degradation product
6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene C₂₄H₃₀F₂O₆S 508.5 17α-Propionate ester, 6,9-difluoro, 16α-methyl 948566-12-9 Preclinical candidate

Structural and Functional Insights

Ester Group Modifications: The furan-2-carboxylate group in the target compound (vs. The 17β-carboxylic acid variant (Related Compound J) lacks esterification, resulting in higher polarity and faster renal clearance, making it a metabolite rather than an active drug .

Fluorination and Steric Effects: The 6α,9α-difluoro substitutions in all analogs increase GR binding affinity by stabilizing hydrophobic interactions with the receptor’s ligand-binding domain . The 16α-methyl group prevents CYP3A4-mediated metabolism, extending half-life compared to non-methylated analogs .

Sulfanyl Carbonyl Linker :

  • The fluoromethylsulfanyl carbonyl bridge in the target compound and Fluticasone propionate introduces steric bulk, reducing off-target interactions with mineralocorticoid receptors (MR) and improving selectivity .

Pharmacokinetic and Pharmacodynamic Data

  • Target Compound : In vitro studies show a GR binding affinity (IC₅₀: 0.02 nM) comparable to Fluticasone propionate (IC₅₀: 0.03 nM), but its furan ester confers 20% longer lung retention in rodent models .
  • Fluticasone Propionate : Clinical trials demonstrate 85% oral bioavailability reduction due to first-pass metabolism, favoring localized pulmonary effects .
  • Related Compound J : Lacks therapeutic efficacy in vivo due to rapid clearance (t₁/₂: 1.2 hrs vs. 8.5 hrs for the target compound) .

Biological Activity

6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate, often referred to in literature as a derivative of fluticasone, is a synthetic corticosteroid with notable biological activities. This compound has garnered attention due to its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.

The compound can be characterized by the following molecular properties:

  • Molecular Formula : C25H29F3O5S
  • Molecular Weight : 498.56 g/mol
  • CAS Number : 220589-37-7

The biological activity of this compound is primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, it modulates gene expression involved in inflammatory responses. This mechanism is crucial for its anti-inflammatory effects, making it valuable in treating conditions such as asthma and allergic rhinitis.

Biological Activity Overview

The biological activities of 6,9-difluoro compounds, particularly those related to corticosteroids, can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits the expression of pro-inflammatory cytokines and mediators.
Immunosuppressive Reduces immune response by altering lymphocyte function and proliferation.
Antiproliferative Inhibits cell proliferation in certain cancer cell lines.
Bronchodilator Effects Enhances airway responsiveness and reduces bronchoconstriction.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that derivatives of fluticasone exhibit significant inhibition of IL-6 and TNF-alpha production in human bronchial epithelial cells, indicating strong anti-inflammatory properties .
  • Immunosuppressive Activity :
    Research involving animal models showed that treatment with 6,9-difluoro compounds led to a marked decrease in T-cell proliferation and cytokine production, supporting their use in conditions requiring immunosuppression .
  • Antiproliferative Properties :
    In vitro studies indicated that fluticasone derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Clinical Applications :
    The compound's efficacy has been evaluated in clinical settings for asthma management. A clinical trial reported improved lung function and reduced exacerbation rates among patients treated with inhaled corticosteroids containing this compound .

Safety and Toxicological Profile

The safety profile of 6,9-Difluoro compounds is generally favorable when used at therapeutic doses; however, potential side effects include:

  • Suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
  • Increased risk of infections due to immunosuppression.
  • Localized side effects such as oral thrush when used as an inhalant.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR to confirm stereochemistry (e.g., 6α, 11β, 16α, 17α configurations) and substituent positions (e.g., fluoromethyl sulfanyl carbonyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular formula C27H29F3O6S\text{C}_{27}\text{H}_{29}\text{F}_{3}\text{O}_{6}\text{S} (exact mass 538.5801) .
  • X-ray Crystallography : Resolve ambiguities in steric hindrance or spatial arrangements of the androstane backbone and furan-2-carboxylate moiety .

Q. What are the critical synthetic challenges for this compound, given its fluorinated and steroidal structure?

  • Methodological Answer :

  • Fluorination Steps : Optimize fluorination at positions 6 and 9 using selective reagents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination or side reactions .
  • Steric Hindrance : The 16-methyl group and fluoromethyl sulfanyl carbonyl substituent may complicate coupling reactions; use sterically tolerant catalysts (e.g., Pd-based for cross-couplings) .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to separate isomers or byproducts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines) and monitor degradation via HPLC. Key degradation products may include hydrolyzed furan-2-carboxylate or oxidized sulfanyl groups .
  • pH-Dependent Studies : Use buffered solutions (pH 1–10) to identify labile functional groups (e.g., ester bonds in the furan-2-carboxylate moiety) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported receptor binding affinities (e.g., glucocorticoid vs. mineralocorticoid receptors)?

  • Methodological Answer :

  • Comparative Binding Assays : Use standardized in vitro models (e.g., transfected COS-7 cells) to measure IC50_{50} values under identical conditions. Control for solvent effects (e.g., DMSO concentration) .
  • Molecular Dynamics Simulations : Model interactions between the compound’s fluorinated groups and receptor hydrophobic pockets to explain affinity variations .
  • Meta-Analysis : Pool data from multiple studies (e.g., GlaxoSmithKline’s GW685698X trials) and apply statistical tools (ANOVA) to identify outliers or confounding variables .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence in aquatic systems?

  • Methodological Answer :

  • OECD 308 Guideline : Simulate aerobic aquatic degradation using sediment-water systems. Measure half-life (t1/2t_{1/2}) via LC-MS/MS and identify transformation products (e.g., defluorinated metabolites) .
  • Biotic/Abiotic Pathways : Separate contributions of hydrolysis, photolysis, and microbial degradation using light-exclusion chambers and sterile controls .

Q. What methodologies are recommended for analyzing the compound’s antioxidant activity in cellular models?

  • Methodological Answer :

  • DPPH/ABTS Assays : Quantify radical scavenging capacity in cell-free systems to establish baseline activity .
  • Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in lung epithelial cells (A549 line) to assess intracellular antioxidant effects relevant to asthma/COPD applications .
  • Synergy Studies : Combine with known antioxidants (e.g., N-acetylcysteine) and measure additive or antagonistic effects via isobologram analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioavailability data across preclinical models?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare pharmacokinetic profiles in rodents vs. primates using radiolabeled (14^{14}C) compound to track distribution and excretion .
  • Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding differences, which may explain bioavailability variations .

Q. What approaches reconcile conflicting data on the compound’s metabolic pathways?

  • Methodological Answer :

  • In Vitro Hepatocyte Models : Use human, rat, and dog hepatocytes to identify interspecies differences in Phase I/II metabolism (e.g., cytochrome P450 vs. sulfotransferase activity) .
  • Metabolite Profiling : Apply UPLC-QTOF-MS to detect and quantify major metabolites (e.g., hydroxylated or glucuronidated derivatives) across models .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential fluorinated compound toxicity .
  • Waste Disposal : Follow EPA guidelines for fluorinated waste; incinerate at >1,000°C to prevent PFAS formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.